REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C1[CH:18]2[CH:13]([CH2:14]CCC2)[CH2:12]CC1.C(Cl)C(=C)C.C(=O)([O-])[O-].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)C>[CH2:14]([O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4])[C:13](=[CH2:12])[CH3:18] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
72.8 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
616 mL
|
Type
|
reactant
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
135.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
116.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
264 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring in a nitrogen atmosphere for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
previously separated lower phase (140 g) which
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 80°
|
Type
|
CUSTOM
|
Details
|
to obtain practically the
|
Type
|
CUSTOM
|
Details
|
same results in o
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |